molecular formula C15H17N3O3 B2464063 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide CAS No. 2034436-45-6

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide

Cat. No.: B2464063
CAS No.: 2034436-45-6
M. Wt: 287.319
InChI Key: NOEPLXIDTLIYBQ-HAQNSBGRSA-N
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Description

“N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a cyclohexyl ring substituted with a pyridin-2-yloxy group and an isoxazole-5-carboxamide moiety, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The starting material, a cyclohexyl derivative, is prepared through a series of reactions, including hydrogenation and functional group transformations.

    Introduction of the Pyridin-2-yloxy Group: The cyclohexyl intermediate is reacted with a pyridin-2-ol derivative under basic conditions to form the pyridin-2-yloxy-cyclohexyl intermediate.

    Isoxazole Ring Formation: The isoxazole ring is constructed through a cyclization reaction involving appropriate precursors, such as nitrile oxides and alkenes.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridin-2-yloxy group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group, potentially yielding amines or other reduced products.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-2-yloxy group or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other oxidizing agents.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

“N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays, enzymatic activity measurements, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings, such as isoxazole-4-carboxamides or isoxazole-3-carboxamides.

    Cyclohexyl Derivatives: Compounds with cyclohexyl rings substituted with various functional groups, like cyclohexylamines or cyclohexanols.

    Pyridin-2-yloxy Derivatives: Compounds containing the pyridin-2-yloxy group, such as pyridin-2-yloxy-acetic acids or pyridin-2-yloxy-ethanols.

Uniqueness

The uniqueness of “N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This unique structure could lead to novel applications and properties not observed in other related compounds.

Properties

IUPAC Name

N-(4-pyridin-2-yloxycyclohexyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(13-8-10-17-21-13)18-11-4-6-12(7-5-11)20-14-3-1-2-9-16-14/h1-3,8-12H,4-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEPLXIDTLIYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=NO2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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